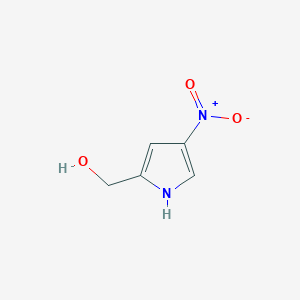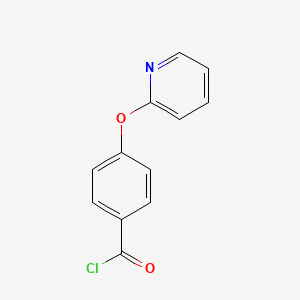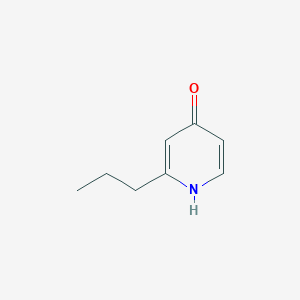
(4-nitro-1H-pyrrol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitro-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a nitro group at the 4-position and a hydroxymethyl group at the 2-position makes this compound unique and of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-1H-pyrrol-2-yl)methanol typically involves the nitration of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method is the nitration of 2-methylpyrrole to form 2-methyl-4-nitropyrrole, which is then oxidized to 4-nitro-1H-pyrrole-2-carbaldehyde. This intermediate is subsequently reduced to this compound using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4-nitro-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic media.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro group.
Major Products Formed
Oxidation: 4-nitro-1H-pyrrole-2-carboxylic acid.
Reduction: (4-amino-1H-pyrrol-2-yl)methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-nitro-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-nitro-1H-pyrrol-2-yl)methanol is not fully understood. it is believed that the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group may also play a role in the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(4-nitro-1H-pyrrole-2-carbaldehyde): Similar structure but with an aldehyde group instead of a hydroxymethyl group.
(4-amino-1H-pyrrol-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.
(4-nitro-1H-pyrrole-2-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(4-nitro-1H-pyrrol-2-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-nitro-1H-pyrrol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-3-4-1-5(2-6-4)7(9)10/h1-2,6,8H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRVBUWEIJAYLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618461 |
Source


|
| Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30078-13-8 |
Source


|
| Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)






![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)


